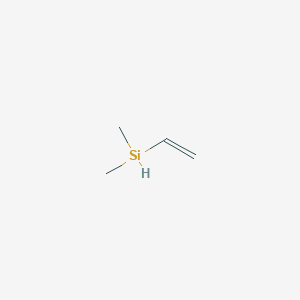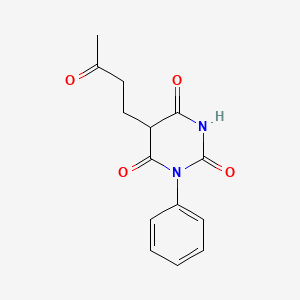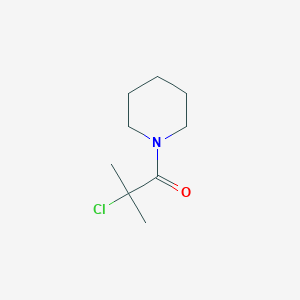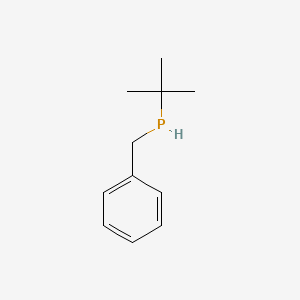![molecular formula C12H20N2O3 B13959117 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetyl-2,8-diazaspiro[45]decan-8-yl)acetic acid is a complex organic compound characterized by its spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid under reflux conditions . The reaction is carried out in toluene using a Dean-Stark apparatus to remove water, facilitating the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been studied as a selective inhibitor of TYK2/JAK1 kinases, which are involved in various signaling pathways . By inhibiting these kinases, the compound can modulate immune responses and inflammation.
類似化合物との比較
Similar Compounds
- 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile dihydrochloride
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid stands out due to its acetyl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar spirocyclic compounds, which may lack this functional group and thus exhibit different chemical and biological properties.
特性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
2-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid |
InChI |
InChI=1S/C12H20N2O3/c1-10(15)14-7-4-12(9-14)2-5-13(6-3-12)8-11(16)17/h2-9H2,1H3,(H,16,17) |
InChIキー |
SABKTYMNZIREPX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2(C1)CCN(CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
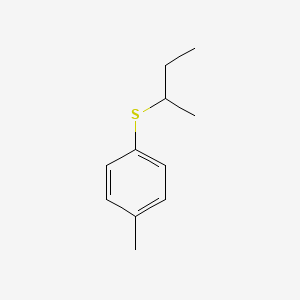
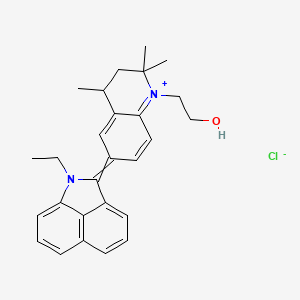
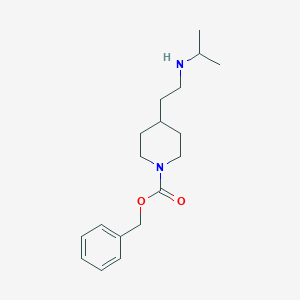
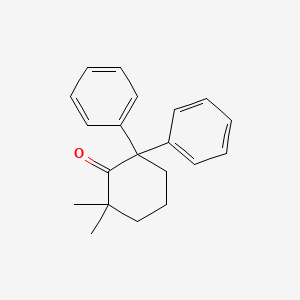
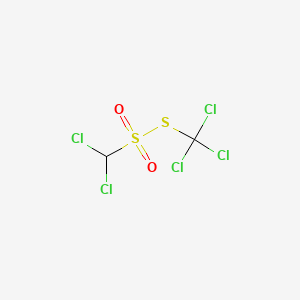

![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
